molecular formula C24H18BrN5O3 B3726736 2-hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone

2-hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone

Cat. No. B3726736
M. Wt: 504.3 g/mol
InChI Key: GOGPAEWCFFDLOG-YSMPRRRNSA-N
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Description

2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound used to prepare Schiff base ligands . The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .


Molecular Structure Analysis

The molecular weight of 2-Hydroxy-5-nitrobenzaldehyde is 167.1189 . The IUPAC Standard InChI is InChI=1S/C7H5NO4/c9-4-5-3-6 (10)1-2-7 (5)8 (11)12/h1-4,10H .


Chemical Reactions Analysis

The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .


Physical And Chemical Properties Analysis

The melting point of 2-Hydroxy-5-nitrobenzaldehyde is 125-128 °C (lit.) . The molecular weight is 167.12 . The linear formula is HOC6H3(NO2)CHO .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Skin irritation), H319 (Serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-[(Z)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN5O3/c1-29(26-15-18-13-20(30(32)33)11-12-23(18)31)24-27-21(16-5-3-2-4-6-16)14-22(28-24)17-7-9-19(25)10-8-17/h2-15,31H,1H3/b26-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGPAEWCFFDLOG-YSMPRRRNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C\C4=C(C=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone
Reactant of Route 2
2-hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone
Reactant of Route 3
2-hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone
Reactant of Route 4
Reactant of Route 4
2-hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone
Reactant of Route 5
Reactant of Route 5
2-hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone
Reactant of Route 6
Reactant of Route 6
2-hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone

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